molecular formula C5H11IO B13042453 3-Iodo-2-methylbutan-2-ol

3-Iodo-2-methylbutan-2-ol

Cat. No.: B13042453
M. Wt: 214.04 g/mol
InChI Key: FMYXWJPIZFYEHX-UHFFFAOYSA-N
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Description

3-Iodo-2-methylbutan-2-ol is an organic compound with the molecular formula C5H11IO It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to an iodine atom and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the iodination of 2-methylbutan-2-ol. This reaction typically requires the presence of a strong acid, such as hydroiodic acid, to facilitate the substitution of the hydroxyl group with an iodine atom. The reaction conditions often include a controlled temperature and the use of a solvent to ensure the proper dissolution of reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of 3-Iodo-2-methylbutan-2-ol involves its interaction with molecular targets through nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the formation of carbocations, which can then undergo further reactions. The stability of the carbocation intermediate plays a crucial role in determining the outcome of the reaction .

Properties

Molecular Formula

C5H11IO

Molecular Weight

214.04 g/mol

IUPAC Name

3-iodo-2-methylbutan-2-ol

InChI

InChI=1S/C5H11IO/c1-4(6)5(2,3)7/h4,7H,1-3H3

InChI Key

FMYXWJPIZFYEHX-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)O)I

Origin of Product

United States

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